(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS No.: 864937-62-2
Cat. No.: VC7761315
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864937-62-2 |
|---|---|
| Molecular Formula | C14H14N2O3S |
| Molecular Weight | 290.34 |
| IUPAC Name | N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
| Standard InChI | InChI=1S/C14H14N2O3S/c1-9-3-4-10-12(7-9)20-14(16(10)2)15-13(17)11-8-18-5-6-19-11/h3-4,7-8H,5-6H2,1-2H3 |
| Standard InChI Key | TWMAAQPJNHWEQF-CCEZHUSRSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide, reflects its hybrid structure:
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A 3,6-dimethylbenzothiazole moiety provides aromaticity and hydrogen-bonding capabilities via the thiazole nitrogen and carbonyl group.
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The 5,6-dihydro-1,4-dioxine ring introduces conformational flexibility and oxygen-rich electronic features, enhancing solubility and target interactions.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₃S |
| Molecular Weight | 290.34 g/mol |
| CAS Registry Number | 864937-62-2 |
| Standard InChI | InChI=1S/C14H14N2O3S/c1-9-3-4-10-12(7-9)20-14(16(10)2)15-13(17)11-8-18-5-6-19-11/h3-4,7-8H,5-6H2,1-2H3 |
| SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)C |
The E-isomer configuration is stabilized by intramolecular hydrogen bonding between the amide carbonyl and thiazole nitrogen, as confirmed by X-ray crystallography analogues.
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis follows a four-step protocol (Scheme 1):
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Esterification: 2,3-Dihydroxybenzoic acid is treated with methanol and sulfuric acid to yield methyl 2,3-dihydroxybenzoate .
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Alkylation and Cyclization: Reaction with 1,2-dibromoethane in the presence of K₂CO₃ forms the 1,4-dioxine ring via nucleophilic substitution .
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Hydrolysis: Lithium hydroxide-mediated saponification converts the ester to a carboxylic acid.
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Amide Formation: A mixed-anhydride method using ethyl chloroformate and triethylamine couples the acid to 3,6-dimethylbenzo[d]thiazol-2-amine.
Key Optimization Strategies:
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Microwave-assisted synthesis reduces reaction times from 8–10 hours to 5 minutes for analogous compounds .
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Substituent modifications at the benzothiazole C3 and C6 positions enhance metabolic stability without compromising potency.
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits moderate cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values ranging from 5–20 μM. Mechanistic studies suggest:
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PARP1 Inhibition: Structural analogs demonstrate inhibition of poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair, with IC₅₀ = 5.8 μM .
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Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio imbalances trigger mitochondrial-dependent apoptosis.
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α and IL-6 production by 40–60% at 10 μM, likely via NF-κB pathway suppression.
Comparative Analysis with Structural Analogs
The target compound’s 1,4-dioxine ring confers superior solubility (logP = 2.1) compared to oxazine (logP = 2.8) and thiazolidinone (logP = 3.4) derivatives .
Future Research Directions
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Preclinical Validation: In vivo efficacy studies in xenograft models are needed to confirm antitumor activity.
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Dual-Target Inhibitors: Hybridizing the benzothiazole-dioxine core with kinase inhibitor motifs (e.g., pyrimidine) could enhance polypharmacology .
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Formulation Development: Nanoencapsulation strategies may improve bioavailability, which currently limits oral administration.
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